molecular formula C13H19FN2 B3077183 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine CAS No. 1044769-42-7

1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B3077183
CAS No.: 1044769-42-7
M. Wt: 222.3 g/mol
InChI Key: PWLVBDYSCSPABV-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by the 4-fluoro-2-methylphenyl group.

    Final amination:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a lead compound or intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors or enzymes.

    Industrial Applications: The compound may find use in the development of agrochemicals or other industrial chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 4-fluoro-2-methylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure is known to interact with various biological pathways, potentially modulating neurotransmitter release or receptor activity.

Biological Activity

1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine is a chemical compound with significant potential in medicinal chemistry and biological research. It features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group, which contributes to its unique biological activity. This compound has garnered attention for its interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The 4-fluoro-2-methylphenyl group enhances its binding affinity and selectivity towards these targets, potentially modulating neurotransmitter release or receptor activity. This mechanism positions it as a candidate for therapeutic applications, particularly in the treatment of central nervous system disorders.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in disease pathways, making it a viable candidate for therapeutic development. Its structural features suggest potential efficacy against various biological targets, including those implicated in neuropharmacology and other medical fields.

Interaction with Receptors

This compound has been studied for its interactions with neurotransmitter receptors. For instance, similar compounds have shown the ability to act as antagonists for neurokinin receptors, which are significant in pain modulation and other physiological processes .

Case Studies and Experimental Data

Several studies have explored the biological activities of piperidine derivatives, including this compound. These studies often focus on:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, exhibiting minimum inhibitory concentration (MIC) values that indicate their effectiveness against various strains of bacteria and fungi .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds suggest that modifications to the piperidine structure can influence absorption, distribution, metabolism, and excretion (ADME) characteristics .
  • Therapeutic Applications : The compound has potential applications in developing new drugs targeting psychiatric disorders, given its interaction with neurotransmitter systems.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
Enzyme InhibitionPotential inhibition of disease-related enzymes
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Receptor InteractionModulation of neurotransmitter receptors
PharmacokineticsFavorable ADME profiles in related compounds

Properties

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-8-12(14)3-2-11(10)9-16-6-4-13(15)5-7-16/h2-3,8,13H,4-7,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLVBDYSCSPABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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